(4S)-4-butyl-L-glutamic acid

Catalog No.
S690515
CAS No.
14344-45-7
M.F
C9H17NO4
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4S)-4-butyl-L-glutamic acid

CAS Number

14344-45-7

Product Name

(4S)-4-butyl-L-glutamic acid

IUPAC Name

(2S,4S)-2-amino-4-butylpentanedioic acid

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1

InChI Key

IMGQZBSGZRAKSV-BQBZGAKWSA-N

SMILES

CCCCC(CC(C(=O)O)N)C(=O)O

Canonical SMILES

CCCCC(CC(C(=O)O)N)C(=O)O

Isomeric SMILES

CCCC[C@@H](C[C@@H](C(=O)O)N)C(=O)O

Potential Applications in Drug Discovery

  • Glutamate Receptor Modulators: Studies suggest that (4S)-4-butyl-L-glutamic acid may interact with glutamate receptors in the brain, which play a crucial role in various neurological functions. Source: "Synthesis and Biological Evaluation of (4S)-4-Alkyl Glutamic Acids as Potential Ligands for Metabotropic Glutamate Receptors":
  • Anticonvulsant Activity: Preliminary research indicates that (4S)-4-butyl-L-glutamic acid may possess anticonvulsant properties, potentially offering new avenues for epilepsy treatment. Source: "Synthesis and Anticonvulsant Activity of (4S)-4-Alkyl Glutamic Acids":

Studies on Plant Physiology

  • Regulation of Plant Growth: Research suggests that (4S)-4-butyl-L-glutamic acid may play a role in regulating plant growth and development. Source: "Enantioselective Synthesis and Biological Activity of (4S)-4-Alkyl Glutamic Acids"

(4S)-4-butyl-L-glutamic acid is a derivative of L-glutamic acid, characterized by the addition of a butyl group at the fourth carbon position. Its molecular formula is C9H17NO4, and it has a molecular weight of approximately 203.24 g/mol . The compound features a chiral center at the fourth carbon, which is critical for its biological activity and interaction with various receptors in the body. The structure of (4S)-4-butyl-L-glutamic acid can be depicted as follows:

  • Chemical Structure: The compound consists of a central glutamic acid backbone with a butyl group attached to the fourth carbon. This modification influences its solubility and receptor binding properties.

There is no scientific research available on the mechanism of action of (4S)-4-butyl-L-glutamic acid. Modified amino acids can have diverse functions depending on their structure. Some possibilities include:

  • Interference with protein function: The modified structure might prevent the compound from being incorporated into proteins, potentially affecting protein function.
  • Ligand for receptors: The structure could allow it to bind to specific receptors in the body, potentially mimicking or antagonizing natural signaling molecules.
  • Substrate for enzymes: Depending on the structure, it could be a substrate for enzymes, potentially affecting metabolic pathways.
Typical for amino acids, including:

  • Alkylation Reactions: These reactions can be employed to introduce the butyl group onto L-glutamic acid, enhancing its hydrophobic characteristics and potentially altering its biological interactions.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which may be useful in drug formulation and delivery systems.
  • Decarboxylation: Under certain conditions, (4S)-4-butyl-L-glutamic acid may lose its carboxyl group, leading to the formation of butylated derivatives that could exhibit different pharmacological properties.

(4S)-4-butyl-L-glutamic acid exhibits significant biological activity due to its structural similarity to L-glutamic acid, a key neurotransmitter in the central nervous system. Its biological activities include:

  • Receptor Interaction: It has been shown to interact with various glutamate receptors, such as NMDA and AMPA receptors, influencing neuronal signaling pathways .
  • Neuroprotective Effects: Some studies suggest that derivatives of glutamic acid may provide neuroprotective effects against excitotoxicity, which is associated with neurodegenerative diseases.
  • Potential Therapeutic Uses: Due to its unique structure, (4S)-4-butyl-L-glutamic acid may have applications in treating conditions like epilepsy or neurodegeneration by modulating glutamate levels in the brain.

The synthesis of (4S)-4-butyl-L-glutamic acid can be achieved through several methods:

  • Alkylation of L-Glutamic Acid: This method involves the alkylation of L-glutamic acid using butyl halides in the presence of a base to facilitate the substitution at the fourth carbon.
  • Enzymatic Synthesis: Utilizing enzymes such as transaminases or decarboxylases may allow for more selective modifications of L-glutamic acid to yield (4S)-4-butyl-L-glutamic acid.
  • Chemical Modification: Starting from commercially available L-glutamic acid, chemical modifications such as protection-deprotection strategies can be employed to introduce the butyl group selectively.

(4S)-4-butyl-L-glutamic acid has several potential applications:

  • Pharmaceutical Development: As a glutamate analog, it may serve as a lead compound for developing drugs targeting glutamate receptors.
  • Neuroscience Research: It can be used in research settings to study neuronal signaling and excitotoxicity mechanisms.
  • Nutraceuticals: Its potential neuroprotective properties could make it suitable for dietary supplements aimed at cognitive health.

Interaction studies involving (4S)-4-butyl-L-glutamic acid focus on its binding affinity and efficacy at various glutamate receptors. Key findings include:

  • Selective Agonism/Antagonism: Research indicates that (4S)-4-butyl-L-glutamic acid may act as a selective agonist or antagonist at certain receptor subtypes, influencing synaptic plasticity and neurotransmission .
  • Comparative Binding Studies: Studies comparing (4S)-4-butyl-L-glutamic acid with other glutamate derivatives reveal differences in receptor selectivity and potency, highlighting its unique pharmacological profile.

Similar Compounds

Several compounds share structural similarities with (4S)-4-butyl-L-glutamic acid. A comparison highlights their uniqueness:

Compound NameStructure DescriptionBiological Activity
L-Glutamic AcidStandard amino acid without alkyl substitutionMajor neurotransmitter
3-Hydroxybutyric AcidHydroxy derivative of butyric acidNeuroprotective effects
(2S,3S)-3-Hydroxyglutamic AcidHydroxy derivative at C-3Selective agonist for mGluR1
N-Boc-Glutamic AcidProtected form of glutamic acidUsed in peptide synthesis

Each of these compounds exhibits distinct biological activities and receptor affinities, making (4S)-4-butyl-L-glutamic acid unique due to its specific modifications and resultant pharmacological properties.

XLogP3

-1.5

Wikipedia

(4S)-4-Butyl-L-glutamic acid

Dates

Modify: 2023-08-15

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